

# Application Notes and Protocols: CANVAS Trial Methodology and Primary Endpoint Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodology and primary endpoint analysis of the **Canagliflozin** Cardiovascular Assessment Study (CANVAS) Program. The CANVAS Program was designed to evaluate the cardiovascular safety and efficacy of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, **canagliflozin**, in patients with type 2 diabetes and high cardiovascular risk.[1][2][3]

## **Trial Design and Methodology**

The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[1][4] This integrated approach was designed to meet the U.S. Food and Drug Administration (FDA) postmarketing requirement for assessing the cardiovascular safety of new antihyperglycemic agents.[4]

#### **Study Population**

The trials enrolled a total of 10,142 participants with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease (secondary prevention cohort) or were at high risk for cardiovascular events (primary prevention cohort).[1][2]

#### **Inclusion Criteria:**

Age: ≥30 years with a history of symptomatic atherosclerotic cardiovascular disease, or ≥50 years with two or more risk factors for cardiovascular disease.[2][5]



- Glycemic Control: Inadequate glycemic control, defined as a glycated hemoglobin (HbA1c) level between ≥7.0% and ≤10.5%.[3][5]
- Background Therapy: Participants could be on a variety of background therapies for glycemic control and other cardiovascular risk factors, in line with local treatment guidelines.
   [4]

#### **Randomization and Treatment**

Participants underwent a two-week, single-blind placebo run-in period before randomization.[6]

- CANVAS Trial: Participants were randomly assigned in a 1:1:1 ratio to receive canagliflozin
   100 mg, canagliflozin
   300 mg, or a matching placebo once daily.[4][7]
- CANVAS-R Trial: Participants were randomly assigned in a 1:1 ratio to receive canagliflozin
  100 mg (with the option to increase to 300 mg from week 13) or a matching placebo once
  daily.[4][5]

All participants and trial staff remained blinded to the treatment assignments throughout the duration of the studies.[8]

#### **Experimental Workflow**

The following diagram illustrates the general experimental workflow of the CANVAS Program.





Click to download full resolution via product page

Figure 1: CANVAS Program Experimental Workflow



## Primary Endpoint and Adjudication Primary Composite Endpoint

The primary efficacy and safety endpoint of the CANVAS Program was a composite of major adverse cardiovascular events (MACE), defined as:

- Cardiovascular death
- Nonfatal myocardial infarction
- Nonfatal stroke[1][2][4]

The analysis was based on the time to the first occurrence of any of these events.[7]

#### **Endpoint Adjudication Protocol**

All potential primary endpoint events, along with other selected outcomes, were prospectively adjudicated by an independent, blinded cardiovascular endpoints committee.[4][7] This committee was responsible for reviewing all relevant medical documentation for potential events and making a final determination based on prespecified endpoint definitions. This process ensures a standardized and unbiased assessment of outcomes across all treatment groups.

### **Primary Endpoint Analysis and Results**

The integrated analysis of the CANVAS and CANVAS-R trials demonstrated that **canagliflozin** significantly reduced the risk of the primary MACE composite endpoint compared to placebo.

## Quantitative Summary of Primary and Key Secondary Outcomes



| Outcome                              | Canagliflozin<br>(Events/1000<br>patient-years) | Placebo<br>(Events/1000<br>patient-years) | Hazard Ratio<br>(95% CI) | P-value<br>(Superiority) |
|--------------------------------------|-------------------------------------------------|-------------------------------------------|--------------------------|--------------------------|
| Primary MACE<br>Composite            | 26.9                                            | 31.5                                      | 0.86 (0.75-0.97)         | 0.0158                   |
| Cardiovascular<br>Death              | 11.6                                            | 12.8                                      | 0.87 (0.72-1.06)         | -                        |
| Nonfatal<br>Myocardial<br>Infarction | 10.9                                            | 12.9                                      | 0.85 (0.70-1.04)         | -                        |
| Nonfatal Stroke                      | 4.4                                             | 5.8                                       | 0.76 (0.57-1.01)         | -                        |
| Hospitalization for Heart Failure    | 5.5                                             | 8.7                                       | 0.67 (0.52-0.87)         | -                        |
| Composite Renal Outcome*             | 5.5                                             | 9.0                                       | 0.60 (0.47-0.77)         | -                        |

<sup>\*</sup>Composite renal outcome: 40% reduction in eGFR, need for renal-replacement therapy, or renal death.[9]

**Key Safety Outcomes** 

| Adverse Event of Interest | Canagliflozin<br>(Events/1000<br>patient-years) | Placebo<br>(Events/1000<br>patient-years) | Hazard Ratio<br>(95% CI) | P-value |
|---------------------------|-------------------------------------------------|-------------------------------------------|--------------------------|---------|
| Amputation                | 6.3                                             | 3.4                                       | 1.97 (1.41-2.75)         | <0.001  |
| All Fractures             | 15.4                                            | 11.9                                      | 1.26 (1.04-1.52)         | 0.02    |

#### **Mechanism of Action: SGLT2 Inhibition**

**Canagliflozin** is an SGLT2 inhibitor. SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **canagliflozin** 







promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[10][11] This mechanism of action is independent of insulin secretion or sensitivity.

The cardiovascular benefits observed in the CANVAS Program are thought to be multifactorial and not solely attributable to glycemic control.[10][12] The proposed mechanisms include:

- Hemodynamic Effects: SGLT2 inhibition leads to osmotic diuresis and natriuresis, resulting in a reduction in plasma volume, blood pressure, and cardiac preload and afterload.[10][12]
- Metabolic Effects: A shift in cardiac metabolism towards the use of ketone bodies as an energy source, which may be more efficient for the heart.[12]
- Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors may have direct effects on inflammatory and fibrotic pathways in the heart and kidneys.[13][14]

#### **SGLT2 Inhibition Signaling Pathway**

The following diagram illustrates the mechanism of action of SGLT2 inhibitors.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results
  From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. Canagliflozin Cardiovascular Assessment Study American College of Cardiology [acc.org]
- 3. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVOKANA The CANVAS Program CANVAS & CANVAS-R [jnjmedicalconnect.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular and renal outcomes with canagliflozin according to baseline diuretic use: a
  post hoc analysis from the CANVAS Program PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: CANVAS Trial Methodology and Primary Endpoint Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192856#canvas-trial-methodology-and-primary-endpoint-analysis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com